

Golcadomide (CC-99282): Preclinical Dose-Response Application Notes and Protocols

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Compound of Interest

Compound Name: Golcadomide

Cat. No.: B10831497

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Introduction

Golcadomide (also known as CC-99282) is a novel oral Cereblon E3 Ligase Modulator (CELMoD™) agent with potent antitumor and immunomodulatory activities.[1][2] It acts as a molecular glue, binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^ E3 ubiquitin ligase complex.[3][4] This binding induces a conformational change in CRBN, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] These transcription factors are critical for B-cell development and are key drivers in B-cell malignancies such as Non-Hodgkin's Lymphoma (NHL), including Diffuse Large B-cell Lymphoma (DLBCL), Follicular Lymphoma (FL), and Chronic Lymphocytic Leukemia (CLL). The degradation of Ikaros and Aiolos leads to direct cancer cell apoptosis and stimulates an antitumor immune response. Preclinical studies have demonstrated that **Golcadomide** exhibits significantly enhanced antiproliferative and apoptotic activity in lymphoma models compared to earlier generation immunomodulatory drugs.

These application notes provide a summary of preclinical dose-response data for **Golcadomide** and detailed protocols for key in vitro and in vivo assays to evaluate its activity.

Data Presentation

In Vitro Anti-proliferative Activity

Golcadomide has demonstrated potent anti-proliferative effects across a range of hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range, showcasing its high potency.

Cell Line	Cancer Type	IC50 (nM)	Reference
Various CLL cell lines (6 out of 10 tested)	Chronic Lymphocytic Leukemia	1 - 20	
Primary CLL patient samples	Chronic Lymphocytic Leukemia	Low to sub-nanomolar	
SU-DHL-4, WSU- DLCL2, CARNAVAL	Diffuse Large B-cell Lymphoma	Sub-lethal doses (5- 50 nM) showed strong synergy with a BET inhibitor	

In Vivo Antitumor Efficacy

In preclinical xenograft models, **Golcadomide** has shown significant, dose-dependent tumor growth inhibition, both as a monotherapy and in combination with other agents like rituximab.

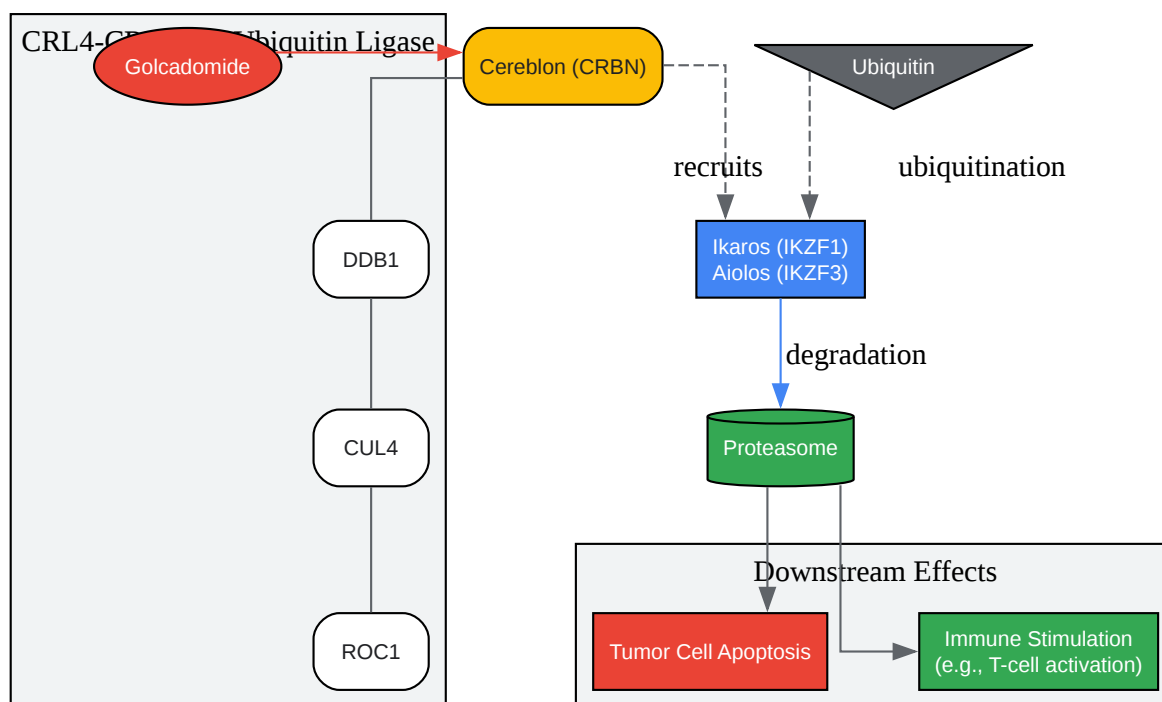
Animal Model	Cancer Type	Treatment	Dose	Outcome	Reference
WSU-DLCL2 Xenograft	Diffuse Large B-cell Lymphoma	Golcadomide + Rituximab	1 mg/kg Golcadomide, 10 mg/kg Rituximab	100% tumor regression	
RL Xenograft	Follicular Lymphoma	Golcadomide + Rituximab	1 mg/kg Golcadomide, 25 mg/kg Rituximab	100% complete tumor regression	

Pharmacodynamic Biomarkers

The degradation of Ikaros and Aiolos is a key pharmacodynamic marker of **Golcadomide** activity.

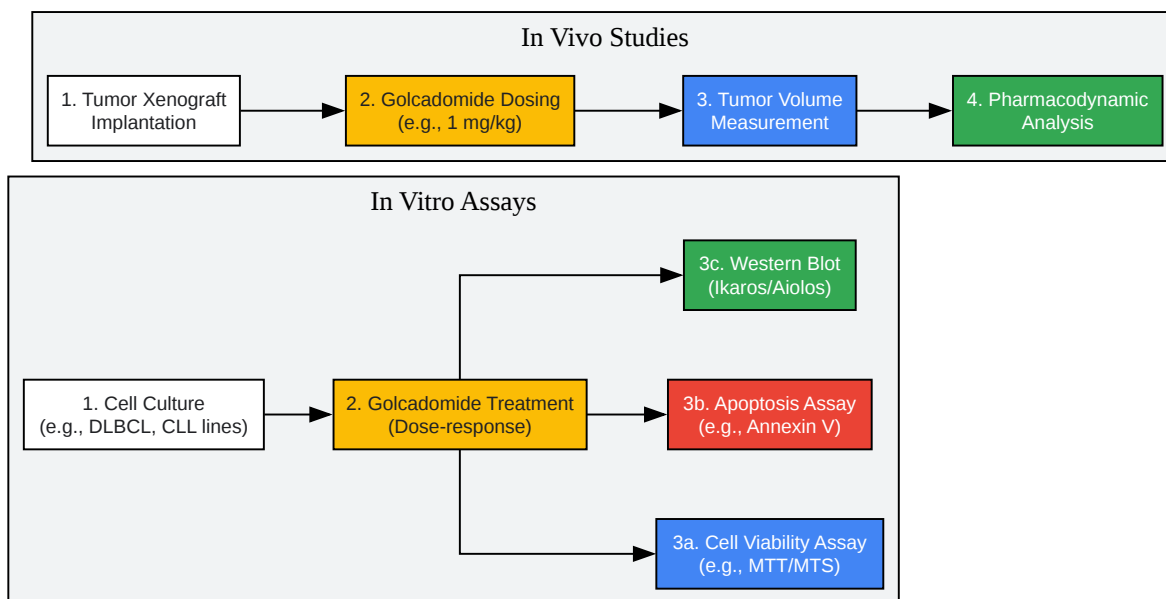
Model System	Dose	Effect	Reference
Peripheral T cells (in patients)	≥ 0.4 mg	$>90\%$ degradation of Ikaros and Aiolos by day 4	
Peripheral T cells (in patients)	0.2 mg vs 0.4 mg	Faster degradation at ≥ 0.4 mg	

Mandatory Visualizations



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Caption: **Golcadomide's** mechanism of action.



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